Cas no 767-68-0 (4-Bromo-1,3-benzothiazole)

4-Bromo-1,3-benzothiazole is a heterocyclic aromatic compound featuring a bromine substituent at the 4-position of the benzothiazole scaffold. This structure imparts reactivity suitable for cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates further functionalization via metal-catalyzed transformations such as Suzuki or Buchwald-Hartwig couplings. Its benzothiazole core contributes to electron-rich properties, enhancing its utility in materials science and organic electronics. The compound exhibits stability under standard handling conditions and is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Its versatility as a building block makes it particularly useful for constructing complex molecular architectures.
4-Bromo-1,3-benzothiazole structure
4-Bromo-1,3-benzothiazole structure
Product Name:4-Bromo-1,3-benzothiazole
CAS No:767-68-0
MF:C7H4BrNS
MW:214.082359313965
MDL:MFCD11858590
CID:845035
PubChem ID:3798911
Update Time:2025-06-13

4-Bromo-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromobenzothiazole
    • 4-Bromo-1,3-benzothiazole
    • 4-Bromobenzo[d]thiazole
    • 4-BROMO-BENZOTHIAZOLE
    • Benzothiazole, 4-bromo-
    • Benzothiazole, 4-bromo- (7CI,8CI)
    • 4-bromanyl-1,3-benzothiazole
    • 4-Brombenzothiazol
    • 4-BROMO-BENZO[D]THIAZOLE
    • Benzothiazole,4-bromo
    • p-bromo-benzothiazole
    • RP26798
    • SY019447
    • AB0026637
    • W8348
    • AM20041140
    • ST24028969
    • MF
    • FS-2699
    • 767-68-0
    • SB38656
    • SCHEMBL197613
    • J-514809
    • CS-W005649
    • DTXSID80396579
    • AKOS015919982
    • Benzothiazole,4-bromo-(7ci,8ci)
    • FT-0647885
    • EN300-197656
    • MFCD11858590
    • A838821
    • Z1269177018
    • MDL: MFCD11858590
    • Inchi: 1S/C7H4BrNS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H
    • InChI Key: SXZKODVCLOIJGX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1N=CS2

Computed Properties

  • Exact Mass: 212.92500
  • Monoisotopic Mass: 212.92478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1
  • XLogP3: 3.1

Experimental Properties

  • PSA: 41.13000
  • LogP: 3.05880

4-Bromo-1,3-benzothiazole Security Information

4-Bromo-1,3-benzothiazole Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Bromo-1,3-benzothiazole Suppliers

Amadis Chemical Company Limited
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(CAS:767-68-0)4-Bromo-1,3-benzothiazole
Order Number:A838821
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Quantity:10g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:44
Price ($):225.0/540.0/1782.0
Email:sales@amadischem.com

Additional information on 4-Bromo-1,3-benzothiazole

Introduction to 4-Bromo-1,3-benzothiazole (CAS No. 767-68-0)

4-Bromo-1,3-benzothiazole, with the chemical formula C₆H₃BrN₂S and the CAS number 767-68-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The presence of both bromine and sulfur atoms in its structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The 4-Bromo-1,3-benzothiazole compound is characterized by a bromine substituent at the 4-position of the benzothiazole core, which enhances its electrophilicity and makes it a suitable candidate for further functionalization. This property has been exploited in various synthetic pathways, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many bioactive compounds.

In recent years, 4-Bromo-1,3-benzothiazole has been extensively studied for its potential applications in drug discovery. One of the most promising areas of research is its role as a precursor in the development of anticancer agents. Benzothiazole derivatives have shown remarkable efficacy in inhibiting tumor growth by targeting specific enzymes and signaling pathways involved in cancer progression. For instance, studies have demonstrated that compounds derived from 4-Bromo-1,3-benzothiazole can selectively inhibit kinases such as EGFR and VEGFR, which are overexpressed in various types of cancer.

Moreover, the 4-Bromo-1,3-benzothiazole scaffold has been explored for its antimicrobial properties. Research indicates that benzothiazole-based compounds can disrupt bacterial cell membranes and interfere with vital metabolic processes, leading to their bactericidal effects. This has opened up new avenues for developing novel antibiotics to combat drug-resistant strains of bacteria. The bromine atom in 4-Bromo-1,3-benzothiazole serves as a handle for further derivatization, allowing chemists to fine-tune the molecule's properties to enhance its antimicrobial activity.

Another area where 4-Bromo-1,3-benzothiazole has shown promise is in the development of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates. Studies have suggested that benzothiazole derivatives can inhibit proteasomal degradation and promote the clearance of these aggregates. The structural features of 4-Bromo-1,3-benzothiazole, particularly the bromine substituent, facilitate modifications that can improve its interaction with biological targets involved in these diseases.

The synthetic versatility of 4-Bromo-1,3-benzothiazole also makes it a valuable tool in materials science. For example, it can be used to synthesize organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of the benzothiazole ring allows for efficient charge transport, which is crucial for applications in electronic devices. Researchers have incorporated 4-Bromo-1,3-benzothiazole into polymers and small-molecule complexes that exhibit excellent optoelectronic properties.

In conclusion, 4-Bromo-1,3-benzothiazole (CAS No. 767-68-0) is a multifaceted compound with significant potential across multiple domains of research and industry. Its unique structural features make it an ideal candidate for further chemical modification, enabling the development of novel therapeutic agents, antimicrobial drugs, and advanced materials. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:767-68-0)4-Bromo-1,3-benzothiazole
A838821
Purity:99%/99%/99%
Quantity:10g/25g/100g
Price ($):225.0/540.0/1782.0
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